molecular formula C20H25NO7 B11148663 N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine

N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine

Cat. No.: B11148663
M. Wt: 391.4 g/mol
InChI Key: QZGGKJAPPLBRQJ-CQSZACIVSA-N
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Description

N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine is a synthetic compound derived from the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound combines the structural features of coumarin and D-leucine, an amino acid, which may enhance its biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the coumarin ring can be oxidized to form hydroxyl groups.

    Reduction: The carbonyl group in the coumarin core can be reduced to form a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of hydroxylated coumarin derivatives.

    Reduction: Formation of hydroxy-coumarin derivatives.

    Substitution: Formation of halogenated or alkylated coumarin derivatives.

Scientific Research Applications

N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    (6,7-dimethoxy-2-oxo-2H-chromen-4-yl)methyl 3-arylacrylate: Another coumarin derivative with antitumor activity.

    N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-oxopropanehydrazonoyl chloride: A coumarin derivative with potential biological activities.

Uniqueness

N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine is unique due to its combination of the coumarin core and D-leucine, which may enhance its biological properties and provide a broader range of applications in scientific research and medicine.

Properties

Molecular Formula

C20H25NO7

Molecular Weight

391.4 g/mol

IUPAC Name

(2R)-2-[[2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C20H25NO7/c1-10(2)6-14(19(23)24)21-18(22)8-13-11(3)12-7-16(26-4)17(27-5)9-15(12)28-20(13)25/h7,9-10,14H,6,8H2,1-5H3,(H,21,22)(H,23,24)/t14-/m1/s1

InChI Key

QZGGKJAPPLBRQJ-CQSZACIVSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)N[C@H](CC(C)C)C(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)CC(=O)NC(CC(C)C)C(=O)O

Origin of Product

United States

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